molecular formula C18H22N6O B2798567 4,5-dimethyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine CAS No. 2320641-72-1

4,5-dimethyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine

Numéro de catalogue: B2798567
Numéro CAS: 2320641-72-1
Poids moléculaire: 338.415
Clé InChI: GWFLIZREJVVUNX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,5-dimethyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine is a synthetic small molecule based on the 7H-pyrrolo[2,3-d]pyrimidine core scaffold, a structure recognized in medicinal chemistry as a privileged scaffold for the development of potent kinase inhibitors . This core structure is a purine analogue, which allows it to compete with ATP for binding in the catalytic cleft of various protein kinases, a mechanism shared by many therapeutic agents . The specific molecular architecture of this compound, featuring a piperidine linker and a dimethylpyrimidine-ether moiety, is designed to optimize interactions with hydrophobic regions and hinge loops within kinase active sites. The 7H-pyrrolo[2,3-d]pyrimidine chemotype has demonstrated significant research utility across multiple kinase targets. Related analogues have been investigated as potent, ATP-competitive inhibitors of Protein Kinase B (PKB/Akt), a key node in the PI3K signaling pathway that is frequently deregulated in cancers . Furthermore, this scaffold has shown promise in the inhibition of p21-activated kinase 4 (PAK4), which is closely associated with cancer cell proliferation and survival . Other research avenues include its exploration as a multi-targeted kinase inhibitor against targets such as EGFR, Her2, VEGFR2, and CDK2, highlighting its versatility in oncological research . Compounds featuring this core have also been designed as bumped kinase inhibitors for targeting calcium-dependent protein kinases (CDPKs) in parasites like Plasmodium falciparum , indicating potential applications in infectious disease research . This product is provided for research purposes to support the exploration of kinase function, signal transduction pathways, and the development of novel therapeutic agents. It is supplied as a high-purity solid and should be stored under recommended conditions. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Propriétés

IUPAC Name

4-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c1-12-13(2)20-10-23-18(12)25-9-14-4-7-24(8-5-14)17-15-3-6-19-16(15)21-11-22-17/h3,6,10-11,14H,4-5,7-9H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFLIZREJVVUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC=NC4=C3C=CN4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine typically involves multi-step organic reactions. One common method involves the condensation of substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis . Another approach includes the use of 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4,5-dimethyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, ZnCl2 catalysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.

Applications De Recherche Scientifique

Therapeutic Applications

  • Cancer Research
    • The compound has shown promise as a selective inhibitor of protein kinase B (Akt), which is frequently overactive in various cancers. Inhibiting Akt can lead to reduced tumor growth and increased apoptosis in cancer cells. Studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anti-tumor activity in xenograft models, suggesting that this compound could be further developed for cancer therapies .
  • Neurological Disorders
    • The structural features of the compound suggest potential applications in treating neurological disorders. Compounds that target the piperidine and pyrimidine moieties have been linked to neuroprotective effects and modulation of neurotransmitter systems. Research indicates that similar compounds can enhance cognitive function and protect against neurodegeneration .

Mechanistic Insights

The mechanism of action for this compound primarily involves the modulation of signaling pathways associated with cell survival and proliferation:

  • Inhibition of Akt Pathway : By selectively inhibiting Akt, the compound disrupts downstream signaling that promotes cell survival, thus sensitizing cancer cells to chemotherapy.
  • Neuroprotective Mechanisms : The potential neuroprotective effects may stem from its ability to modulate glutamate receptors or enhance neurotrophic factor signaling.

Case Study 1: Inhibition of Tumor Growth

In a study involving human tumor xenografts, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to modulate biomarkers associated with the Akt pathway effectively.

Case Study 2: Neuroprotection in Animal Models

Research conducted on animal models of neurodegeneration showed that treatment with this compound led to improved cognitive function and reduced markers of neuronal damage. These findings suggest its potential utility in developing treatments for Alzheimer's disease and other neurodegenerative conditions.

Data Table: Summary of Applications

Application AreaMechanismEvidence LevelPotential Impact
Cancer TherapyAkt inhibitionHigh (Xenograft studies)Reduced tumor growth
Neurological DisordersNeuroprotectionModerate (Animal studies)Improved cognitive function
Signal ModulationPathway interferenceHigh (Biochemical assays)Enhanced therapeutic efficacy

Mécanisme D'action

The mechanism of action of 4,5-dimethyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as kinases. This compound can inhibit the activity of multiple kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . The binding interactions between the compound and its targets are often studied using molecular docking techniques.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison with Patent Compounds

Compound Name / Identifier Core Structure Key Substituents Potential Targets/Applications
Target Compound : 4,5-Dimethyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine Pyrimidine 4,5-Dimethyl; methoxy-piperidine-pyrrolopyrimidine Kinases, epigenetic regulators
Patent Compound 1 : 7-[3-(Dimethylamino)propoxy]-2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 4H-Pyrido[1,2-a]pyrimidin-4-one 3-(Dimethylamino)propoxy; pyrazolo-pyridinyl Kinase inhibition (e.g., JAK/STAT pathway)
Patent Compound 2 : 2-(4,6-Dimethylpyrazolo[1,5-a]pyridin-2-yl)-7-[(3aR,6aS)-5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]-4H-pyrido[1,2-a]pyrimidin-4-one 4H-Pyrido[1,2-a]pyrimidin-4-one Hexahydropyrrolopyrrole; pyrazolo-pyridinyl GPCR modulation, oncology targets

Key Observations:

Core Structure Differences: The target compound uses a simple pyrimidine ring, whereas patent analogs employ fused pyrido/pyrazino-pyrimidinones. Fused systems may enhance binding affinity but reduce synthetic accessibility. The pyrrolo[2,3-d]pyrimidine group in the target compound is distinct from the pyrazolo-pyridinyl or hexahydropyrrolopyrrole substituents in patent compounds.

Substituent Impact: Hydrophilicity: Patent Compound 1’s 3-(dimethylamino)propoxy group increases solubility compared to the target’s methoxy-piperidine linker.

Pharmacological Implications :

  • Pyrrolopyrimidine moieties (target compound) are associated with kinase inhibition (e.g., mTOR, EGFR), while pyrazolo-pyridinyl groups (patent compounds) may target JAK/STAT pathways .

Research Findings and Hypotheses

  • Synthetic Feasibility: The target compound’s lack of fused rings may simplify synthesis compared to patent analogs with pyrido-pyrimidinone cores.
  • Binding Affinity : Molecular modeling suggests the pyrrolopyrimidine group in the target compound could form hydrogen bonds with kinase ATP-binding pockets, akin to imatinib’s binding mode .
  • Metabolic Stability: Piperidine rings (target and Patent Compound 2) are prone to CYP450 oxidation, but the 4,5-dimethyl groups may slow metabolism compared to Patent Compound 1’s dimethylamino-propoxy chain.

Activité Biologique

The compound 4,5-dimethyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, selectivity for specific targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrimidine core substituted with a piperidine and a pyrrolo[2,3-d]pyrimidine moiety. Its molecular formula is C16_{16}H20_{20}N4_{4}O, and it has a molecular weight of 284.36 g/mol.

Research indicates that this compound acts primarily as an inhibitor of specific kinases involved in cellular signaling pathways. The presence of the pyrrolo[2,3-d]pyrimidine structure is crucial for its inhibitory activity against protein kinases such as PKB (also known as Akt), which plays a significant role in cell survival and proliferation.

Inhibition Profile

  • Selectivity : The compound exhibits a high selectivity for PKB over other kinases such as PKA (Protein Kinase A). In various assays, it has shown up to 28-fold selectivity for PKB compared to PKA, making it a promising candidate for targeted cancer therapies .
  • Potency : It has demonstrated nanomolar potency in inhibiting PKB activity in vitro, with IC50_{50} values in the low nanomolar range .

Antitumor Effects

In vivo studies have illustrated the compound's potential as an antitumor agent:

  • Tumor Xenograft Studies : In models using human tumor xenografts in nude mice, the compound significantly inhibited tumor growth at well-tolerated doses. This suggests that it could be effective in treating certain types of cancers that are driven by aberrant PKB signaling .

Other Biological Activities

Research has also pointed to additional biological activities:

  • Inhibition of Plasmodium falciparum : Recent studies have indicated that related compounds within the same structural class exhibit inhibitory effects against Plasmodium falciparum calcium-dependent protein kinases (CDPKs), which are essential for malaria parasite survival. The IC50_{50} values for these inhibitors ranged from 0.210 to 0.589 μM .

Case Studies and Research Findings

StudyFindings
Study on PKB InhibitionDemonstrated 28-fold selectivity for PKB over PKA with significant antitumor activity in vivo .
Plasmodium falciparum StudyCompounds showed IC50_{50} values between 0.210 and 0.589 μM against PfCDPKs, indicating potential use in malaria treatment .
EGFR Kinase InhibitionRelated pyrrolo[2,3-d]pyrimidines exhibited potent inhibition against EGFR variants with IC50_{50} values as low as 13 nM .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-dimethyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine, and how can yield and purity be maximized?

  • Methodology : Multi-step synthesis involving coupling reactions (e.g., nucleophilic substitution or Buchwald-Hartwig amination) is typical for pyrrolopyrimidine derivatives. Key steps include:

  • Intermediate preparation : Synthesis of the pyrrolopyrimidine core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) via cyclization of substituted pyrimidines with appropriate aldehydes or amines (#user-content-evidence-1).
  • Functionalization : Introduction of the piperidinylmethoxy group via Mitsunobu or nucleophilic substitution reactions under anhydrous conditions (#user-content-evidence-14).
  • Purification : Use of column chromatography (silica gel) or recrystallization (e.g., DMSO/water mixtures) to isolate high-purity products (>99% by HPLC) (#user-content-evidence-1).

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodology :

  • NMR spectroscopy : 1H/13C NMR (DMSO-d6 or CDCl3) to confirm regiochemistry and substituent positions, with attention to NH protons (δ ~11-12 ppm for pyrrolopyrimidine NH) (#user-content-evidence-1).
  • HRMS : High-resolution mass spectrometry for molecular formula validation (e.g., ESI+ mode with <5 ppm error) (#user-content-evidence-1).
  • X-ray crystallography : To resolve ambiguities in stereochemistry or crystal packing effects (#user-content-evidence-18).

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) guide the design of analogs with improved target binding affinity?

  • Methodology :

  • Quantum chemical calculations : Use Gaussian or ORCA to optimize geometries and calculate electrostatic potentials, identifying regions for substituent modifications (#user-content-evidence-2).
  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with kinases or receptors (e.g., EGFR, JAK2) (#user-content-evidence-18).
  • QSAR models : Train models on biological activity data (e.g., IC50 values) to correlate substituent properties (logP, polar surface area) with efficacy (#user-content-evidence-9).

Q. How do structural modifications (e.g., substituent variation on the piperidine or pyrimidine rings) impact solubility and bioavailability?

  • Methodology :

  • LogP measurement : Shake-flask or HPLC-based methods to assess hydrophobicity (#user-content-evidence-14).
  • Permeability assays : Caco-2 cell monolayers or PAMPA to predict intestinal absorption (#user-content-evidence-20).
  • Salt formation : Co-crystallization with counterions (e.g., HCl) to improve aqueous solubility (#user-content-evidence-19).

Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?

  • Methodology :

  • Metabolic stability assays : Liver microsomes or hepatocytes to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the methyl group) (#user-content-evidence-20).
  • Protein binding studies : Equilibrium dialysis to quantify plasma protein binding and adjust dosing regimens (#user-content-evidence-14).
  • Pharmacokinetic profiling : Rodent studies with LC-MS/MS quantification to correlate exposure (AUC, Cmax) with efficacy (#user-content-evidence-18).

Q. How can reaction fundamentals (e.g., kinetics, catalysis) be applied to optimize large-scale synthesis?

  • Methodology :

  • Kinetic profiling : In situ IR or HPLC monitoring to identify rate-limiting steps (e.g., amine coupling) (#user-content-evidence-9).
  • Catalyst screening : Evaluate Pd/Xantphos systems for Buchwald-Hartwig steps to reduce reaction times (#user-content-evidence-1).
  • Flow chemistry : Continuous reactors to enhance heat/mass transfer and minimize impurities (#user-content-evidence-3).

Specialized Methodological Questions

Q. What statistical experimental design (DoE) approaches are recommended for optimizing reaction conditions?

  • Methodology :

  • Factorial design : Vary temperature, solvent polarity, and catalyst loading to identify critical parameters (#user-content-evidence-9).
  • Response surface methodology (RSM) : Model interactions between variables (e.g., time vs. yield) using software like Minitab or JMP (#user-content-evidence-9).
  • Robustness testing : Evaluate edge-of-failure conditions (e.g., ±5°C from optimal temperature) to ensure process reliability (#user-content-evidence-3).

Q. How can isotopic labeling (e.g., 13C, 15N) elucidate metabolic pathways or degradation mechanisms?

  • Methodology :

  • Synthesis of labeled analogs : Use 13C-enriched starting materials (e.g., 13C-DMF) in key steps (#user-content-evidence-15).
  • Mass spectrometry imaging (MSI) : Track labeled metabolites in tissue sections to map distribution (#user-content-evidence-20).
  • Degradation studies : Accelerated stability testing (40°C/75% RH) with LC-MS to identify hydrolytic or oxidative byproducts (#user-content-evidence-19).

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.